molecular formula C19H18F3N5O2S B2806894 4-methyl-1-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034328-69-1

4-methyl-1-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2806894
CAS RN: 2034328-69-1
M. Wt: 437.44
InChI Key: KNOMKKFTAFWFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-methyl-1-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one” is a chemical compound with the molecular formula C19H18F3N5O2S and a molecular weight of 437.44 . It is not intended for human or veterinary use and is available for research use only.

Scientific Research Applications

Synthesis and Molecular Structure

The compound is synthesized and structurally characterized, emphasizing the significance of its molecular structure in biological activity. Research by Shukla et al. (2017) delves into the synthesis and crystal structure of biologically active derivatives of 1,2,4-triazoles, highlighting the role of intermolecular interactions in molecular packing and their evaluation through computational procedures, including PIXEL and Hirshfeld analysis. These findings suggest the importance of the compound's structural characteristics in its biological functions Shukla et al., 2017.

Antimicrobial Activities

Several studies focus on the antimicrobial activities of 1,2,4-triazole derivatives. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds with good or moderate activity against test microorganisms Bektaş et al., 2007. Another study by Sangshetti and Shinde (2011) synthesized a novel series of compounds with antifungal properties, developing a structure-activity relationship by comparing their minimum inhibitory concentration (MIC) values against standard antifungals Sangshetti & Shinde, 2011.

Molecular Docking and Stability Studies

Karayel (2021) conducted a study on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors, employing density functional theory and molecular docking to investigate their anti-cancer properties. This study offers insights into the molecular mechanisms behind the potential anti-cancer activities of these compounds Karayel, 2021.

properties

IUPAC Name

4-methyl-2-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5O2S/c1-25-17(19(20,21)22)24-27(18(25)29)13-7-9-26(10-8-13)16(28)14-11-30-15(23-14)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOMKKFTAFWFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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